molecular formula C16H20ClN3OS B5903816 2-[(2-chlorobenzyl)thio]-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide

2-[(2-chlorobenzyl)thio]-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No. B5903816
M. Wt: 337.9 g/mol
InChI Key: DWNOTPQGADFRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chlorobenzyl)thio]-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CPTA, and it is a potent and selective inhibitor of the enzyme protein kinase CK2. This enzyme is involved in several cellular processes, including cell proliferation, apoptosis, and DNA repair. Therefore, CPTA has been studied extensively for its potential use in cancer treatment and other diseases.

Mechanism of Action

CPTA is a potent and selective inhibitor of the enzyme protein kinase CK2. This enzyme is involved in several cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, CPTA disrupts these cellular processes, leading to the inhibition of cancer cell growth and other disease processes.
Biochemical and physiological effects:
CPTA has been shown to have several biochemical and physiological effects. It inhibits the activity of CK2, leading to the disruption of several cellular processes. CPTA also induces apoptosis in cancer cells and inhibits angiogenesis, the process by which new blood vessels are formed. Additionally, CPTA has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

CPTA has several advantages for lab experiments, including its high potency and selectivity for CK2. It is also relatively easy to synthesize and purify, making it a useful tool for studying CK2-related cellular processes. However, CPTA has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for the study of CPTA. One area of research is the development of new CPTA analogs with improved potency and selectivity for CK2. Another area of research is the investigation of CPTA's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of CPTA in vivo and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of CPTA involves several steps, including the reaction between 2-chlorobenzyl chloride and sodium sulfide to form 2-chlorobenzyl thiol. This intermediate is then reacted with N-(1-propyl-1H-pyrazol-4-yl)methylamine and acetic anhydride to form the final product, CPTA. The synthesis process has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

CPTA has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer. CPTA has also been studied for its potential use in other diseases, such as Alzheimer's, Parkinson's, and viral infections.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[(1-propylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c1-2-7-20-10-13(9-19-20)8-18-16(21)12-22-11-14-5-3-4-6-15(14)17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNOTPQGADFRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)CNC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.